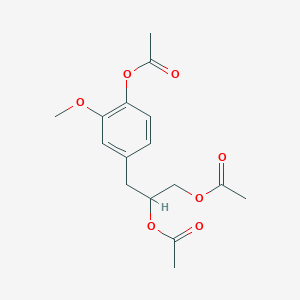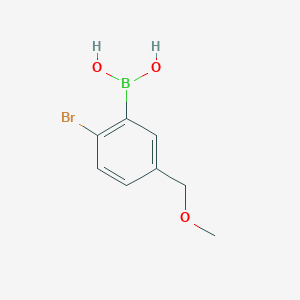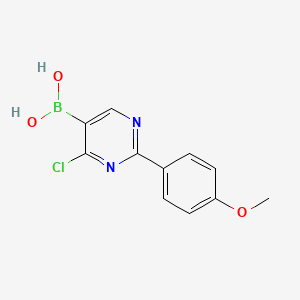
N-Methyl-n-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-n-propylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group and a propyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-n-propylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with propyl bromide in the presence of a base, followed by methylation using methyl iodide . Another method includes the Friedel-Crafts acylation of benzene with propionyl chloride, followed by reduction and subsequent methylation .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of nitrobenzene to produce aniline, followed by alkylation with propyl bromide and methyl iodide. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as palladium on carbon .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-n-propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-n-propylbenzoquinone.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly used.
Major Products Formed
Oxidation: N-Methyl-n-propylbenzoquinone.
Reduction: Aniline derivatives.
Substitution: Nitro-N-methyl-n-propylaniline and halogenated derivatives.
Applications De Recherche Scientifique
N-Methyl-n-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-n-propylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form new bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: Similar structure but lacks the propyl group.
N-Propylaniline: Similar structure but lacks the methyl group.
N,N-Dimethylaniline: Contains two methyl groups instead of one methyl and one propyl group.
Uniqueness
N-Methyl-n-propylaniline is unique due to the presence of both a methyl and a propyl group attached to the nitrogen atom. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
13395-54-5 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
N-methyl-N-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clé InChI |
JDKNALCOFBJYBR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)





